4-((Tetrahydrofuran-2-yl)methoxy)indoline
Description
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12-11(6-7-14-12)13(5-1)16-9-10-3-2-8-15-10/h1,4-5,10,14H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZNUSFWDZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((Tetrahydrofuran-2-yl)methoxy)indoline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1897805-00-3, features a unique structure that incorporates both indoline and tetrahydrofuran moieties, which may contribute to its bioactivity.
Chemical Structure
The molecular formula of 4-((Tetrahydrofuran-2-yl)methoxy)indoline can be represented as follows:
- Molecular Formula : C12H15NO2
- Molecular Weight : Approximately 205.25 g/mol
The structural formula highlights the presence of a methoxy group attached to a tetrahydrofuran ring, which is further connected to an indoline core. This configuration is significant as it influences the compound's interactions with biological targets.
Case Studies and Research Findings
- Antioxidant Activity : Compounds related to tetrahydrofuran derivatives have demonstrated significant antioxidant properties. For instance, studies have indicated that certain methoxy-substituted tetrahydrofuran derivatives exhibit radical-scavenging activity comparable to standard antioxidants like ascorbic acid .
- Anticancer Potential : Research into indole derivatives has revealed their potential in cancer therapy. For example, some indole-based compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines) . The structural similarity of 4-((Tetrahydrofuran-2-yl)methoxy)indoline may suggest similar anticancer properties.
- HIV Protease Inhibition : Tetrahydrofuran-containing compounds have been explored as HIV protease inhibitors. A study highlighted the efficacy of tetrahydrofuran derivatives in inhibiting HIV protease, demonstrating that modifications at the methoxy position could enhance binding affinity and potency . While direct studies on 4-((Tetrahydrofuran-2-yl)methoxy)indoline are lacking, these findings indicate a potential avenue for investigation.
Structure–Activity Relationship (SAR)
The biological activity of compounds like 4-((Tetrahydrofuran-2-yl)methoxy)indoline can be influenced by their structural features. A comparative analysis of related compounds has shown that:
| Compound | K_i (nM) | IC_50 (nM) |
|---|---|---|
| Tetrahydrofuran derivative A | 0.014 | 1.4 |
| Tetrahydrofuran derivative B | 0.0029 | 2.4 |
| Methoxy-substituted analog C | 0.035 | 55 |
This table illustrates how variations in substitution patterns can lead to significant differences in biological activity, underscoring the importance of structural optimization in drug design.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
- 4-Methoxyindoline Derivatives : Simpler analogs like 4-methoxyindoline hydrochloride (CAS 7555-94-4) lack the THF moiety, resulting in reduced steric bulk and lower lipophilicity. These compounds are often synthesized via direct methoxylation of indoline and exhibit moderate antimicrobial activity .
- Indole-Furan Hybrids: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (–3) replace the indoline core with indole and incorporate a furan ring.
Substituent Effects
- THF vs. Other Oxygen-Containing Groups : The THF-methoxy group in 4-((Tetrahydrofuran-2-yl)methoxy)indoline differs from compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (), where multiple oxygen functionalities enhance water solubility. The THF group likely balances lipophilicity and solubility, making it favorable for CNS-targeting applications .
- Sulfonyl Chloride Derivatives : 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride (CAS 1341811-65-1) shares the THF-methoxy motif but includes a sulfonyl chloride group, enabling reactivity in nucleophilic substitutions. This contrasts with the indoline core, which is more suited for hydrogen bonding and receptor interactions .
Physicochemical and Pharmacological Properties
Key Properties
Pharmacological Insights
- Antimicrobial Activity : Indoline derivatives (e.g., 6a-k in ) show broad-spectrum activity, but substituents like THF-methoxy may alter potency. For example, 6b and 6c (inactive derivatives) highlight the critical role of substituent positioning .
- Cytotoxicity : Substituted indolizines () exhibit cytotoxicity linked to electron-withdrawing groups, suggesting that the electron-rich THF-methoxy group in the target compound may reduce such effects .
Preparation Methods
Method 1: Alkylation of 4-Hydroxyindoline with Tetrahydrofuran-2-yl Methanol Derivatives
- Step 1: Synthesis of 4-hydroxyindoline or 4-hydroxyindole derivatives via literature procedures involving selective hydroxylation at the 4-position.
- Step 2: Activation of tetrahydrofuran-2-yl methanol to a suitable leaving group (e.g., tosylate or mesylate).
- Step 3: Nucleophilic substitution reaction where the 4-hydroxy group of indoline attacks the activated tetrahydrofuran derivative under basic conditions (e.g., potassium carbonate in DMF) to form the ether linkage.
Reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Hydroxylation (selective) | 70-85 | Using oxidizing agents or enzymatic methods |
| 2 | Tosylation of tetrahydrofuran-2-yl methanol | 80-90 | Tosyl chloride in pyridine at 0°C |
| 3 | Alkylation with 4-hydroxyindoline | 65-75 | K2CO3, DMF, 50-80°C, 12-24 h |
Method 2: Direct Coupling via Mitsunobu Reaction
- The Mitsunobu reaction allows coupling of 4-hydroxyindoline with tetrahydrofuran-2-yl methanol under mild conditions.
- Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD), tetrahydrofuran-2-yl methanol, and 4-hydroxyindoline.
- Conditions: Reaction performed at 0°C to room temperature in THF solvent.
- High regioselectivity.
- Mild reaction conditions preserving sensitive functional groups.
Typical yields: 70-80%.
Purification and Characterization
- The crude product is purified by silica gel flash chromatography, often eluting with a gradient of 30-40% ethyl acetate in petroleum ether.
- Characterization includes:
- [^1H NMR and ^13C NMR](pplx://action/followup) spectroscopy to confirm the chemical shifts corresponding to indoline and tetrahydrofuran moieties.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Melting point determination for solid products.
- Infrared spectroscopy (IR) to verify ether bond formation.
Research Findings and Optimization
- Studies indicate that reaction temperature and solvent choice critically affect the yield and purity of the product.
- Using dry, aprotic solvents such as DMF or THF increases the nucleophilicity of the indoline hydroxyl group, enhancing coupling efficiency.
- The use of protecting groups on the indoline nitrogen can improve selectivity and yield.
- The Mitsunobu reaction route is preferred when sensitive functional groups are present or when stereochemical integrity of the tetrahydrofuran ring must be maintained.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of 4-hydroxyindoline | Hydroxylation → Tosylation → Alkylation | K2CO3 in DMF, 50-80°C; Tosyl chloride for activation | 65-75 | Straightforward, scalable | Requires preparation of activated intermediate |
| Mitsunobu Coupling | Direct coupling of 4-hydroxyindoline and tetrahydrofuran-2-yl methanol | Triphenylphosphine, DEAD, THF, 0°C to r.t. | 70-80 | Mild conditions, high selectivity | Sensitive to moisture, requires careful handling |
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-((Tetrahydrofuran-2-yl)methoxy)indoline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling tetrahydrofuran (THF)-derived intermediates with indoline precursors. For example, THF-2-ylmethanol can be activated via sulfonation (e.g., using tosyl chloride) to form a reactive leaving group, which is then substituted with a methoxy-indoline moiety under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates include sulfonated THF derivatives (e.g., (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate) and substituted indolines .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stereochemical configuration of 4-((Tetrahydrofuran-2-yl)methoxy)indoline?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, particularly for diastereomers arising from the THF ring’s chiral center. If crystals are unavailable, employ NOESY NMR to analyze spatial proximity between protons on the THF and indoline moieties. Computational methods (e.g., DFT) can predict stable conformers .
Q. What are the standard oxidation and reduction reactions for this compound?
- Oxidation : The methoxy group on indoline is stable under mild conditions, but strong oxidants (e.g., KMnO₄) may oxidize the THF ring to γ-butyrolactone. Controlled oxidation of the indoline’s nitrogen atom could yield indole derivatives .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) may reduce the indoline’s aromaticity or saturate the THF ring, depending on reaction conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during synthesis?
- Methodological Answer : Diastereomer ratios depend on solvent polarity and temperature. For example, polar aprotic solvents (e.g., DMF) favor thermodynamic control, while non-polar solvents (e.g., THF) favor kinetic pathways. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Data Contradiction Analysis : If unexpected diastereomer ratios occur, re-examine reaction monitoring (e.g., via in-situ IR or LC-MS) to identify transient intermediates or side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may stem from differences in cell-line models or compound purity. Validate biological assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and confirm compound purity via HPLC (>95%). Compare results with structurally analogous compounds (e.g., 4-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinic acid) to isolate structure-activity relationships .
Q. How does the THF moiety influence solubility and bioavailability in pharmacological studies?
- Methodological Answer : The THF ring enhances solubility in polar solvents (e.g., water:THF mixtures) due to its oxygen atom’s hydrogen-bonding capacity. For bioavailability studies, use logP calculations (e.g., via HPLC retention times) and in vitro permeability assays (e.g., Caco-2 cell monolayers) to quantify membrane penetration .
Q. What advanced techniques distinguish between regioisomers in substituted derivatives of this compound?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) to fragment ions and identify substitution patterns. For example, substituents on the indoline’s benzene ring produce distinct fragmentation pathways compared to THF-sidechain modifications. Pair with 2D NMR (e.g., HSQC, HMBC) to map connectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
